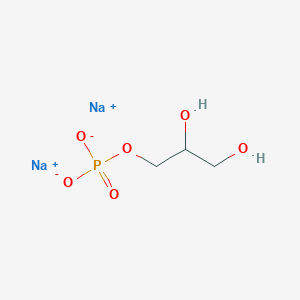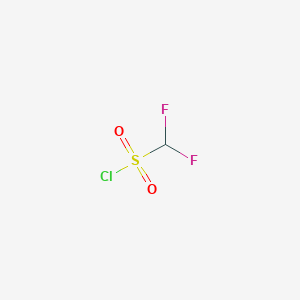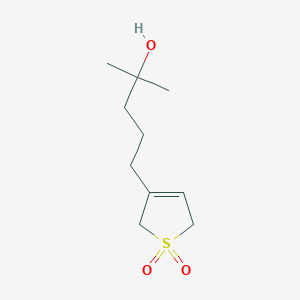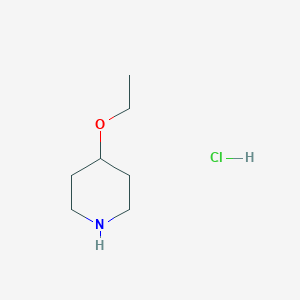
1,3-Dichloro-2,2-difluoropropane
Descripción general
Descripción
El compuesto E 2001, también conocido como γ-Secretasa Inhibidor XXI, es un potente inhibidor de la γ-secretasa que penetra en las células. Esta enzima desempeña un papel crucial en la producción de β-amiloide, un péptido implicado en la patogénesis de la enfermedad de Alzheimer. Al inhibir la γ-secretasa, el compuesto E 2001 tiene aplicaciones terapéuticas potenciales en el tratamiento de la enfermedad de Alzheimer y otros trastornos neurodegenerativos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del compuesto E 2001 implica múltiples pasos, partiendo de materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central mediante una serie de reacciones de condensación y ciclación. El producto final se obtiene después de la purificación mediante técnicas cromatográficas .
Métodos de Producción Industrial
La producción industrial del compuesto E 2001 normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para mantener la consistencia y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto E 2001 experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales específicos se sustituyen por otros.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Aplicaciones Científicas De Investigación
El compuesto E 2001 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como herramienta para estudiar los mecanismos de la γ-secretasa y su papel en la producción de β-amiloide.
Biología: Se emplea en estudios celulares para investigar los efectos de la inhibición de la γ-secretasa en las vías de señalización celular.
Medicina: Potencial agente terapéutico para tratar la enfermedad de Alzheimer y otros trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de ensayos diagnósticos y herramientas de detección para la actividad de la γ-secretasa
Mecanismo De Acción
El compuesto E 2001 ejerce sus efectos inhibiendo la enzima γ-secretasa, que participa en la escisión de la proteína precursora amiloide (APP) para producir β-amiloide. Al bloquear esta escisión, el compuesto reduce la producción de β-amiloide, lo que potencialmente mitiga la progresión de la enfermedad de Alzheimer. Los objetivos moleculares incluyen las subunidades presenilina de la γ-secretasa, y las vías implicadas están relacionadas con el procesamiento amiloidogénico .
Comparación Con Compuestos Similares
Compuestos Similares
Compuesto E (γ-Secretasa-IN-1): Otro potente inhibidor de la γ-secretasa con propiedades y aplicaciones similares.
DAPT (N-[N-(3,5-Difluorofenacetil)-L-alanil]-S-fenilglicina éster t-butílico): Un conocido inhibidor de la γ-secretasa utilizado en investigación.
LY-411575: Un inhibidor de la γ-secretasa con aplicaciones en la investigación de la enfermedad de Alzheimer
Unicidad
El compuesto E 2001 es único debido a su alta potencia y permeabilidad celular, lo que lo convierte en una herramienta eficaz para estudiar la γ-secretasa y su papel en las enfermedades neurodegenerativas. Su capacidad para inhibir la γ-secretasa a bajas concentraciones lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
1,3-dichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYSKIMXVGQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445951 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-36-3 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


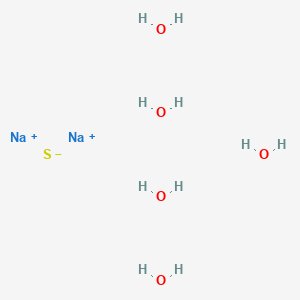



![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)



